molecular formula C16H16ClN5 B5777923 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5777923
M. Wt: 313.78 g/mol
InChI Key: BZAUOZDSCAXZTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution reactions, condensations, and other strategic chemical transformations to introduce various substituents into the pyrazolo[3,4-d]pyrimidine core. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a two-step synthesis from readily available precursors, showcasing the compound's potential as an intermediate for further chemical modifications (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyrazole ring. This structural motif is central to the compound's interactions and reactivity. Structural analyses often reveal that these molecules can crystallize in various forms, with the presence or absence of water molecules significantly impacting their hydrogen bonding patterns and overall three-dimensional architecture (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and ring-closure reactions, which allow for the synthesis of diverse compounds. These reactions are crucial for exploring the chemical space around the pyrazolo[3,4-d]pyrimidine scaffold for potential therapeutic applications. The functionality introduced at different positions on the core structure significantly influences the compounds' reactivity and biological activity (Elmaati, 2002).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c17-13-5-3-12(4-6-13)10-22-16-14(9-20-22)15(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAUOZDSCAXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

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